![molecular formula C10H9BrN2O B13135240 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, an oxetane ring, and a pyrrolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the oxetane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The oxetane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxetane precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Hydride (NaH): Used for deprotonation in nucleophilic substitution reactions.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cyclization reactions can produce complex polycyclic structures .
Aplicaciones Científicas De Investigación
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and oxetane ring can interact with molecular targets through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(oxetan-3-yloxy)pyridine: Similar structure but with an oxetane ring attached via an oxygen atom.
5-Bromo-2-methylpyridin-3-amine: Similar brominated pyridine core but with different substituents.
Uniqueness
5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and an oxetane ring on the pyrrolopyridine core. This combination of structural features imparts unique chemical reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
5-bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9BrN2O/c11-7-1-8-9(6-4-14-5-6)3-13-10(8)12-2-7/h1-3,6H,4-5H2,(H,12,13) |
Clave InChI |
WYJKTPHYNCGNNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CNC3=C2C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



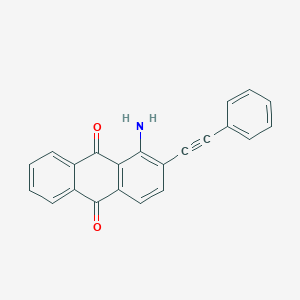
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
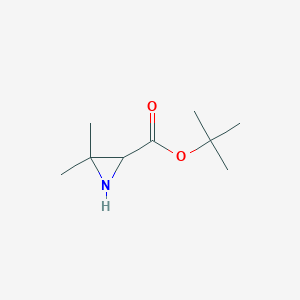


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
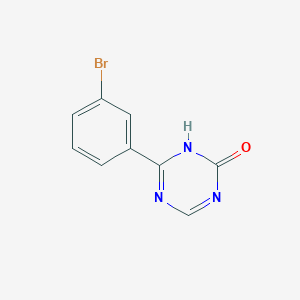
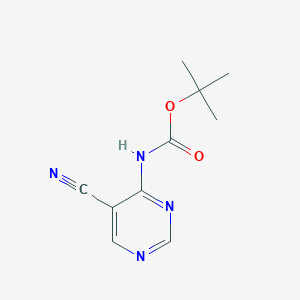
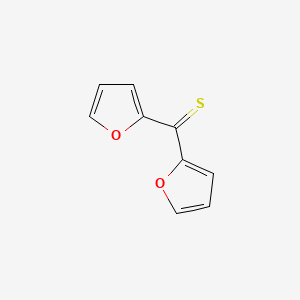
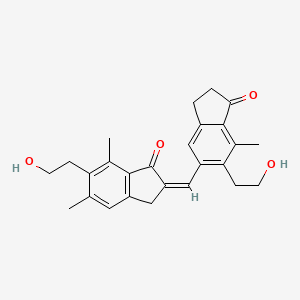
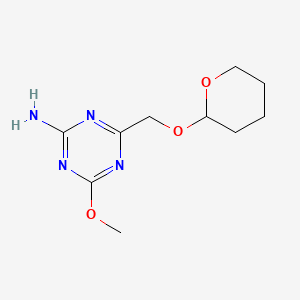
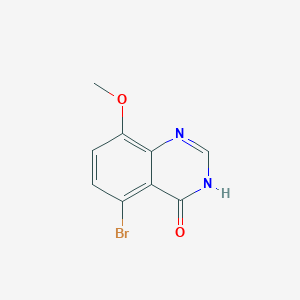
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
